REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O-:5])=[O:4].[Na+].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl>[Cl-].C[N+](C)(C)C.O>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:9][CH:11]1[O:13][CH2:12]1)=[O:4] |f:0.1,3.4|
|
Name
|
sodium 2-hydroxyisobutyrate
|
Quantity
|
37.83 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
138.7 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 mL three-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux tube
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
an organic solvent phase was removed
|
Type
|
DISTILLATION
|
Details
|
After epichlorohydrin was distilled off in a distillation apparatus
|
Type
|
CUSTOM
|
Details
|
equipped with a Vigreux
|
Type
|
DISTILLATION
|
Details
|
distilling column
|
Type
|
DISTILLATION
|
Details
|
the obtained residual liquid was distilled under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC1CO1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |